Cas no 1351659-97-6 (1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate)

1-Methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate is a specialized benzodiazole derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure combines a benzodiazole core with a phenoxyacetate moiety, offering unique reactivity and binding properties. The compound's isopropyl-substituted aromatic ring enhances lipophilicity, which may improve membrane permeability in biological systems. This derivative is of interest for its potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The methyl group at the 1-position of the benzodiazole ring contributes to stability, while the ester linkage provides a modifiable functional group for further derivatization. Its precise physicochemical properties make it suitable for controlled studies in medicinal chemistry.
1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate structure
1351659-97-6 structure
Product name:1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate
CAS No:1351659-97-6
MF:C19H20N2O3
Molecular Weight:324.373704910278
CID:6268040
PubChem ID:71790635

1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate 化学的及び物理的性質

名前と識別子

    • 1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate
    • VU0538100-1
    • 1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate
    • F6229-0163
    • 1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-isopropylphenoxy)acetate
    • AKOS024540494
    • (1-methylbenzimidazol-5-yl) 2-(4-propan-2-ylphenoxy)acetate
    • 1351659-97-6
    • インチ: 1S/C19H20N2O3/c1-13(2)14-4-6-15(7-5-14)23-11-19(22)24-16-8-9-18-17(10-16)20-12-21(18)3/h4-10,12-13H,11H2,1-3H3
    • InChIKey: YYJLNSBUYOSIHT-UHFFFAOYSA-N
    • SMILES: O(CC(=O)OC1C=CC2=C(C=1)N=CN2C)C1C=CC(=CC=1)C(C)C

計算された属性

  • 精确分子量: 324.14739250g/mol
  • 同位素质量: 324.14739250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 421
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.4Ų
  • XLogP3: 4

1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6229-0163-10mg
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate
1351659-97-6
10mg
$79.0 2023-09-09
Life Chemicals
F6229-0163-100mg
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate
1351659-97-6
100mg
$248.0 2023-09-09
Life Chemicals
F6229-0163-1mg
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate
1351659-97-6
1mg
$54.0 2023-09-09
Life Chemicals
F6229-0163-4mg
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate
1351659-97-6
4mg
$66.0 2023-09-09
Life Chemicals
F6229-0163-15mg
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate
1351659-97-6
15mg
$89.0 2023-09-09
Life Chemicals
F6229-0163-40mg
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate
1351659-97-6
40mg
$140.0 2023-09-09
Life Chemicals
F6229-0163-50mg
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate
1351659-97-6
50mg
$160.0 2023-09-09
Life Chemicals
F6229-0163-75mg
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate
1351659-97-6
75mg
$208.0 2023-09-09
Life Chemicals
F6229-0163-10μmol
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate
1351659-97-6
10μmol
$69.0 2023-09-09
Life Chemicals
F6229-0163-2μmol
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate
1351659-97-6
2μmol
$57.0 2023-09-09

1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate 関連文献

1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetateに関する追加情報

Comprehensive Overview of 1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate (CAS No. 1351659-97-6)

The compound 1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate (CAS No. 1351659-97-6) is a specialized organic molecule with a unique structural framework. Its chemical name reflects the presence of a benzodiazol ring system, which is a fused heterocycle containing nitrogen atoms, and a phenoxyacetate moiety, which is esterified with a propan-2-yl (isopropyl) group. This combination of functional groups makes it a subject of interest in various research fields, including medicinal chemistry, material science, and agrochemical applications.

In recent years, the demand for novel heterocyclic compounds like 1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate has surged due to their potential applications in drug discovery and development. Researchers are particularly intrigued by the benzodiazol core, which is known for its bioactivity and versatility in pharmaceutical design. The phenoxyacetate segment, on the other hand, is often associated with herbicidal and fungicidal properties, making this compound a candidate for agrochemical innovation.

The synthesis of CAS No. 1351659-97-6 involves multi-step organic reactions, including esterification and heterocyclic ring formation. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. Given the growing emphasis on sustainable chemistry, scientists are also exploring greener synthetic routes to produce this compound with minimal environmental impact.

From a commercial perspective, 1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate is gaining traction in niche markets. Its potential as a building block for high-value intermediates in pharmaceuticals and agrochemicals has attracted attention from manufacturers and R&D institutions. The compound's stability under various conditions further enhances its appeal for industrial applications.

One of the most frequently asked questions about CAS No. 1351659-97-6 revolves around its solubility and compatibility with other chemicals. Studies indicate that it exhibits moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO), which is advantageous for formulation development. Additionally, its thermal stability makes it suitable for processes requiring elevated temperatures.

In the context of current trends, the exploration of benzodiazol-based compounds aligns with the broader interest in nitrogen-containing heterocycles. These structures are pivotal in the design of kinase inhibitors, antimicrobial agents, and other therapeutic modalities. The phenoxyacetate moiety, meanwhile, is being investigated for its role in enhancing bioavailability and target specificity in drug molecules.

Another area of interest is the computational modeling of 1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate. Molecular docking studies and quantitative structure-activity relationship (QSAR) analyses are being conducted to predict its interactions with biological targets. These in silico approaches are invaluable for accelerating the discovery of new applications.

As the scientific community continues to uncover the potential of CAS No. 1351659-97-6, regulatory considerations remain paramount. While the compound is not classified as hazardous, thorough toxicological assessments are essential to ensure its safe handling and use. Researchers are encouraged to adhere to Good Laboratory Practices (GLP) when working with this material.

In summary, 1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate represents a promising candidate for diverse applications. Its unique chemical profile, combined with the growing demand for innovative heterocyclic compounds, positions it as a valuable asset in both academic and industrial settings. Future research will likely focus on optimizing its synthesis, expanding its utility, and elucidating its mechanism of action in various contexts.

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